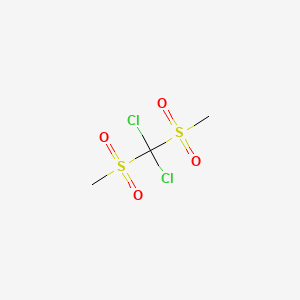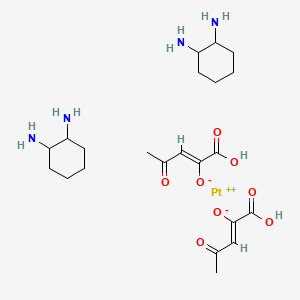
3,4-Dimethyloct-1-yne-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Dimethyl octynediol can be synthesized through several methods. One common synthetic route involves the reaction of acetylene with acetone in the presence of a catalyst. This reaction produces 3,6-dimethyl-4-octyne-3,6-diol under controlled conditions . Industrial production methods often involve large-scale chemical reactors where the reaction conditions, such as temperature and pressure, are carefully monitored to ensure high yield and purity .
化学反応の分析
Dimethyl octynediol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of dimethyl octynediol can produce diketones, while reduction can yield alkanes .
科学的研究の応用
Dimethyl octynediol has a wide range of scientific research applications. In chemistry, it is used as a surfactant and emulsifier in various formulations. In biology, it is used in the preparation of cell culture media and other biological assays. In medicine, it is used in the formulation of topical creams and ointments due to its skin-conditioning properties. In industry, it is used in the production of paints, coatings, and adhesives .
作用機序
The mechanism of action of dimethyl octynediol involves its ability to reduce surface tension between different phases, such as oil and water. This property allows it to act as an emulsifier, stabilizing emulsions and preventing the separation of components. At the molecular level, dimethyl octynediol interacts with the hydrophilic and lipophilic parts of molecules, facilitating their dispersion in a medium .
類似化合物との比較
Dimethyl octynediol can be compared with other similar compounds, such as ethylene glycol and propylene glycol. While all these compounds have surfactant properties, dimethyl octynediol is unique due to its triple bond and diol functional groups, which provide it with distinct chemical reactivity and stability. Other similar compounds include 1,4-butanediol and 2-methyl-2,4-pentanediol, which also have applications in various industries but differ in their molecular structures and properties .
特性
分子式 |
C10H18O2 |
|---|---|
分子量 |
170.25 g/mol |
IUPAC名 |
3,4-dimethyloct-1-yne-1,3-diol |
InChI |
InChI=1S/C10H18O2/c1-4-5-6-9(2)10(3,12)7-8-11/h9,11-12H,4-6H2,1-3H3 |
InChIキー |
QYQITOWAVFFPOO-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C)C(C)(C#CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


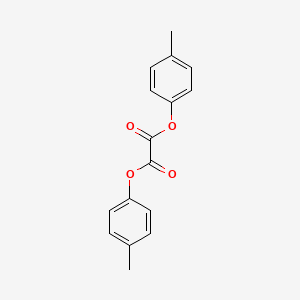
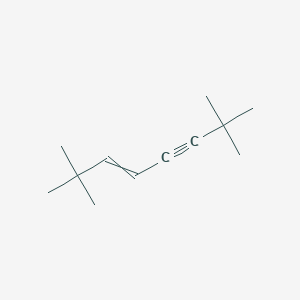
![N-[(E)-[3-(1,3-benzoxazol-2-ylsulfanylmethyl)-4-methoxyphenyl]methylideneamino]-4-[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]benzamide](/img/structure/B13815561.png)

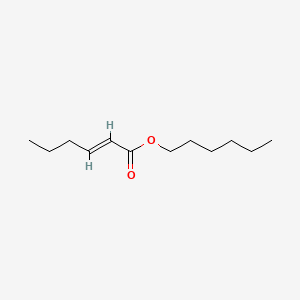
![[4-(1H-Imidazol-2-YL)-phenyl]-dimethyl-amine](/img/structure/B13815588.png)
![1,4,4-Trimethyl-2,3-diazabicyclo[3.2.2]non-2-ene 2,3-dioxide](/img/structure/B13815591.png)

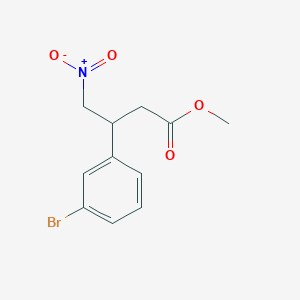
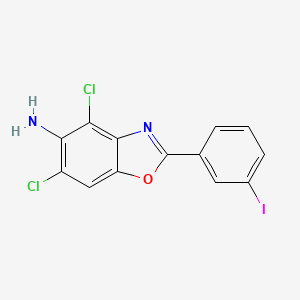
![4-[5-Chloro-2-[2-[[5-chloro-3-(4-sulfobutyl)-1,3-benzothiazol-2-ylidene]methyl]but-1-enyl]-1,3-benzothiazol-3-ium-3-yl]butane-1-sulfonate](/img/structure/B13815608.png)
